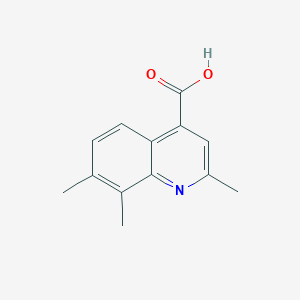
2,7,8-三甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,8-Trimethylquinoline-4-carboxylic acid: is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of three methyl groups at positions 2, 7, and 8, along with a carboxylic acid group at position 4, makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
科学研究应用
2,7,8-Trimethylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,7,8-trimethylquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,7,8-trimethylquinoline.
Oxidation: The methyl groups at positions 2, 7, and 8 are introduced through alkylation reactions. The quinoline ring is then oxidized to introduce the carboxylic acid group at position 4.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity 2,7,8-trimethylquinoline-4-carboxylic acid.
Industrial Production Methods:
Industrial production of 2,7,8-trimethylquinoline-4-carboxylic acid involves large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process includes:
Bulk Alkylation: Large-scale alkylation reactions to introduce methyl groups.
Controlled Oxidation: Industrial oxidizing agents and conditions to ensure efficient conversion to the carboxylic acid derivative.
Automated Purification: Use of automated chromatography systems for large-scale purification.
化学反应分析
Types of Reactions:
2,7,8-Trimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Quinoline derivatives with additional functional groups.
Reduction Products: Alcohol derivatives of 2,7,8-trimethylquinoline.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
作用机制
The mechanism of action of 2,7,8-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
相似化合物的比较
Quinoline-4-carboxylic acid: Lacks the methyl groups at positions 2, 7, and 8.
2,7-Dimethylquinoline-4-carboxylic acid: Lacks the methyl group at position 8.
8-Methylquinoline-4-carboxylic acid: Lacks the methyl groups at positions 2 and 7.
Uniqueness:
2,7,8-Trimethylquinoline-4-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2,7,8-trimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQOZCJRHHXDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360702 |
Source


|
| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-46-7 |
Source


|
| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
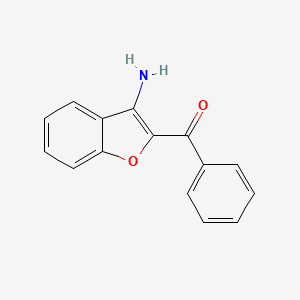
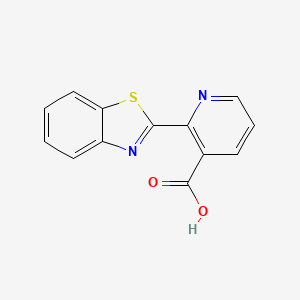
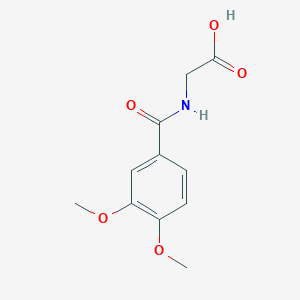
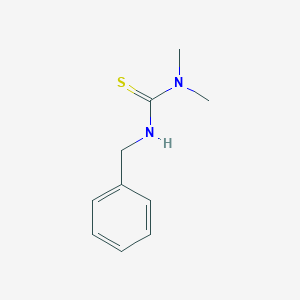
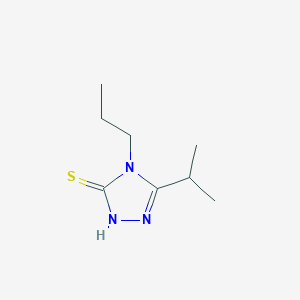
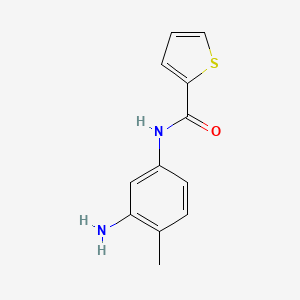
![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)
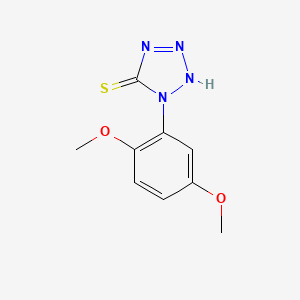
![3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

